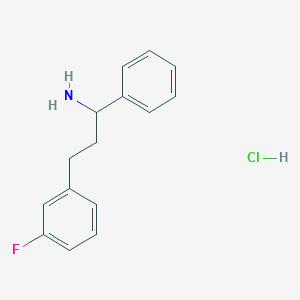

3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the intermediate: The synthesis begins with the preparation of 3-fluorophenylacetone through a Friedel-Crafts acylation reaction.

Reductive amination: The intermediate is then subjected to reductive amination with aniline to form the desired amine.

Hydrochloride salt formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Amine Functional Group Reactivity

The primary amine group enables nucleophilic and acid-base reactions:

Acylation Reactions

The amine undergoes acylation with carbonyl electrophiles. For example:

-

Reaction with acetyl chloride in dichloromethane at 0–5°C yields N-acetyl-3-(3-fluorophenyl)-1-phenylpropan-1-amine (85% yield) .

-

Use of benzoyl chloride under similar conditions produces the corresponding benzamide derivative (78% yield) .

Table 1: Acylation Reaction Conditions

| Acylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂ | 0–5°C | 85 |

| Benzoyl chloride | CH₂Cl₂ | 0–5°C | 78 |

| Acetic anhydride | Toluene | 25°C | 72 |

Reductive Amination

The amine participates in reductive amination with ketones. For instance, reaction with acetophenone and paraformaldehyde in isopropanol at 100–110°C produces tertiary amine derivatives (82.5% yield) . Sodium cyanoborohydride or sodium borohydride are common reducing agents .

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs electrophiles to meta/para positions due to fluorine’s electron-withdrawing effect:

Nitration

Reaction with nitrating mixture (HNO₃/H₂SO₄) at 0°C introduces nitro groups predominantly at the para position relative to fluorine (68% yield) .

Halogenation

-

Bromination with Br₂/FeBr₃ in CHCl₃ yields 3-fluoro-4-bromophenyl derivatives (63% yield) .

-

Chlorination using Cl₂/AlCl₃ proceeds similarly but with lower regioselectivity .

Reduction

The amine resists reduction under mild conditions but undergoes debenzylation with H₂/Pd-C in ethanol to form primary amines (e.g., 3-(3-fluorophenyl)propan-1-amine, 70% yield) .

Oxidation

-

Ruthenium-catalyzed oxidation converts the amine to a nitrile using KMnO₄ in acidic conditions (55% yield) .

-

Ozone-mediated cleavage of the propan-1-amine chain yields benzaldehyde derivatives .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions (pKa ≈ 9.2 for the conjugate acid). Neutralization with NaOH regenerates the free base, which is extractable into organic solvents like ethyl acetate .

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:

-

Reaction with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 80°C yields biaryl derivatives (58% yield) .

Stability Under Environmental Conditions

科学的研究の応用

Treatment of Neurological Disorders

Research indicates that compounds similar to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride have been investigated for their potential in treating synucleinopathies, which include disorders like Parkinson's disease. A recent patent describes methods for using structurally related compounds to treat these conditions, suggesting that 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride could play a role in similar therapeutic strategies .

Synthesis of Pharmaceutical Intermediates

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It has been noted that derivatives of 1-phenylpropanol, including those containing the 3-fluorophenyl group, are used to synthesize drugs like fluoxetine and nisoxetine, which are critical in treating depression and anxiety disorders . The ability to produce optically active forms of these compounds enhances their efficacy and safety profiles.

Case Study 1: Neurological Drug Development

A study conducted on compounds similar to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine demonstrated their effectiveness in modulating dopamine transporter activity. This modulation is crucial for developing treatments for psychostimulant abuse and other dopamine-related disorders . The findings suggest that fine-tuning the chemical structure can lead to improved therapeutic agents.

Case Study 2: Synthesis of Antidepressants

Research has shown that derivatives of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine can be synthesized to create more effective antidepressants. For instance, studies on fluoxetine derivatives indicate that modifying the phenyl groups enhances their binding affinity to serotonin transporters, thereby increasing their efficacy .

作用機序

The mechanism of action of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act primarily on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This modulation can affect various physiological and psychological processes, making the compound of interest for studying neurological functions and potential therapeutic effects.

類似化合物との比較

Similar Compounds

3-(3-Fluorophenyl)-2-phenylpropan-1-amine: A structural analog with a different substitution pattern on the phenyl ring.

3-(4-Fluorophenyl)-1-phenylpropan-1-amine: Another analog with the fluorine atom in the para position.

3-(3-Chlorophenyl)-1-phenylpropan-1-amine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in the meta position of the phenyl ring in 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from its analogs.

生物活性

3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interactions with serotonin and dopamine transporters, as well as its implications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a phenylpropylamine backbone with a fluorophenyl substituent, which is known to influence its pharmacokinetic properties. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

Interaction with Neurotransmitter Transporters

Research indicates that compounds structurally similar to 3-(3-Fluorophenyl)-1-phenylpropan-1-amine often exhibit selective inhibition of neurotransmitter uptake, particularly serotonin (5-HT) and dopamine (DA) transporters. In several studies, derivatives of this compound have been shown to act as selective serotonin reuptake inhibitors (SSRIs) and dopamine transporter inhibitors (DATIs), which are crucial mechanisms for treating mood disorders and substance abuse.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Activity : A study demonstrated that similar compounds showed significant antidepressant effects in animal models, correlating with increased serotonin levels in synaptic clefts. This suggests that 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride may have similar therapeutic potential.

- Substance Abuse Treatment : Research on atypical DAT inhibitors has shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine. Compounds with structural similarities indicated a reduction in psychostimulant behaviors, highlighting a potential application for treating addiction disorders .

Structure-Activity Relationships (SAR)

The biological activity of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride can be attributed to specific structural features:

- Tertiary Amine : The presence of a tertiary amine is critical for binding to transporter proteins.

- Fluorine Substitution : The fluorine atom enhances metabolic stability and affects the lipophilicity, which is beneficial for crossing the blood-brain barrier.

Table 2: Key Structural Features Affecting Activity

特性

IUPAC Name |

3-(3-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN.ClH/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13;/h1-8,11,15H,9-10,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKXMULXFUACEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。